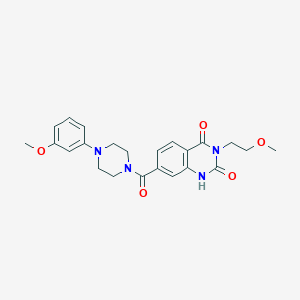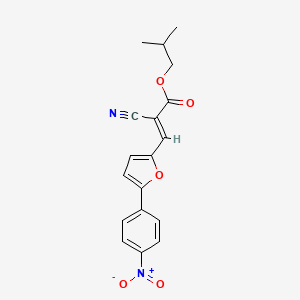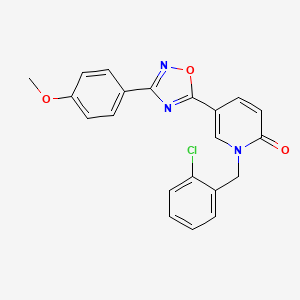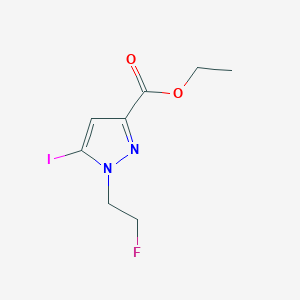
3-(2-methoxyethyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyethyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O5 and its molecular weight is 438.484. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Excretion
Metabolic Disposition of Nitromethaqualone : A study on the metabolic disposition of nitromethaqualone, which shares some structural features with quinazoline derivatives, in rats and humans showed extensive biotransformation and elimination primarily through feces and urine. This research highlights the importance of understanding metabolic pathways for therapeutic and toxicological evaluations (Van Boven & Daenens, 1982).
Zipeprol Metabolism : Zipeprol, a compound with a piperazine moiety similar to the one in the query compound, undergoes extensive metabolism through processes such as N-dealkylation and hydroxylation, with partial elimination untransformed. This study in humans and animals underlines the significance of metabolic studies for drug development (Constantin & Pognat, 1978).
Applications in Neuropharmacology
- 5-HT1A Receptor Studies : Research on 5-HT1A receptor antagonists, like WAY-100635, labeled with carbon-11 for PET studies, helps in the exquisite delineation of 5-HT1A receptors in the human brain. These studies are crucial for understanding the neuropharmacological basis of psychiatric disorders and developing targeted therapies (Pike et al., 1996).
Metabolism in Drug Development
- Disposition and Metabolism of Novel Compounds : Studies on the disposition and metabolism of novel compounds like SB-649868, an orexin receptor antagonist, provide insights into the drug's pharmacokinetics, including absorption, half-life, principal circulating components, and excretion pathways. Such information is essential for optimizing dosing strategies and enhancing drug efficacy and safety (Renzulli et al., 2011).
properties
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-31-13-12-27-22(29)19-7-6-16(14-20(19)24-23(27)30)21(28)26-10-8-25(9-11-26)17-4-3-5-18(15-17)32-2/h3-7,14-15H,8-13H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDKIGGXKUIMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)


![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide](/img/structure/B2441375.png)
![3-[[4-Methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2441376.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2441379.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2441380.png)
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441385.png)
